molecular formula C9H19ClN2 B2710940 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride CAS No. 1609402-68-7

1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride

カタログ番号: B2710940
CAS番号: 1609402-68-7
分子量: 190.71 g/mol
InChIキー: VXYMFRUHITUDHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride (molecular formula: C₉H₁₈N₂·2HCl, molecular weight: 223.14 g/mol) is a cyclopropane-containing methanamine derivative with a pyrrolidine substituent. The structure features a cyclopropane ring bonded to a pyrrolidinylmethyl group (a five-membered secondary amine ring) and a primary amine (-NH₂) moiety, stabilized as a dihydrochloride salt. Its SMILES string is NCC1(CN2CCCC2)CC1.Cl.Cl, indicating the bicyclic arrangement and hydrochloride coordination .

Its structural uniqueness lies in the combination of a strained cyclopropane ring with a conformationally flexible pyrrolidine group, which may influence receptor binding or pharmacokinetic properties in drug discovery contexts.

特性

CAS番号

1609402-68-7

分子式

C9H19ClN2

分子量

190.71 g/mol

IUPAC名

[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c10-7-9(3-4-9)8-11-5-1-2-6-11;/h1-8,10H2;1H

InChIキー

VXYMFRUHITUDHW-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2(CC2)CN.Cl.Cl

正規SMILES

C1CCN(C1)CC2(CC2)CN.Cl

溶解性

not available

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride typically involves multiple steps:

    Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Attachment of the Methanamine Group: This step often involves nucleophilic substitution reactions where a suitable leaving group on the cyclopropyl ring is replaced by a methanamine group.

    Introduction of the Pyrrolidinylmethyl Group: This can be done through reductive amination, where a pyrrolidine derivative reacts with formaldehyde and a reducing agent to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Batch or Continuous Flow Processes: These methods ensure high yield and purity.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

    Purification Techniques: Methods like crystallization, distillation, and chromatography are employed to purify the final product.

化学反応の分析

Types of Reactions: 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methanamine group with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted cyclopropyl derivatives.

科学的研究の応用

Potential as a Neurological Agent

Research indicates that compounds with similar structures may exhibit properties beneficial for neurological disorders. The cyclopropyl group can enhance the binding affinity to certain receptors, potentially making this compound a candidate for developing treatments for conditions like anxiety or depression.

Antidepressant Activity

Studies have shown that derivatives of cyclopropylamines can act as effective antidepressants. The unique structure of 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride may influence serotonin and norepinephrine reuptake, which are critical pathways in mood regulation.

Analgesic Properties

The compound's structure suggests it may interact with pain pathways, making it a candidate for further exploration in pain management therapies. Similar compounds have been studied for their analgesic effects, indicating a promising avenue for research.

Case Study 1: Cyclopropyl Derivatives in Pain Management

A study published in the Journal of Medicinal Chemistry explored various cyclopropyl derivatives and their analgesic effects. It was found that certain substitutions led to significant pain relief in animal models, suggesting that this compound could have similar effects due to its structural attributes .

Case Study 2: Neuropharmacological Evaluation

In an evaluation of neuropharmacological agents, compounds similar to this compound were tested for their ability to modulate neurotransmitter systems. Results indicated potential efficacy in enhancing cognitive function and reducing anxiety-like behaviors in rodent models .

作用機序

The mechanism of action of 1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions.

類似化合物との比較

Pyrrolidinylmethyl vs. Heteroaromatic Substituents

  • Pyrrolidine’s secondary amine may also facilitate hydrogen bonding with biological targets, such as G protein-coupled receptors .
  • Pyrazole and imidazole substituents () offer aromaticity and hydrogen-bond acceptor sites, which could improve binding affinity in enzyme inhibition (e.g., kinase targets).

Aryl-Substituted Derivatives

  • Compounds with aryl groups (e.g., dichlorophenyl , trifluoromethoxyphenyl ) exhibit increased lipophilicity, favoring membrane permeability and CNS penetration. For example, the 5-fluoro-2-methoxyphenyl derivative in shows selectivity for serotonin 2C receptors, critical for antipsychotic activity.
  • Electron-withdrawing groups (e.g., Cl in , CF₃O in ) enhance metabolic stability by reducing oxidative degradation, whereas electron-donating groups (e.g., OCH₃ in ) may improve aqueous solubility.

生物活性

1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride, with the CAS number 1609402-68-7, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈N₂ • 2HCl
  • Molecular Weight : 227.17 g/mol
  • CAS Number : 1609402-68-7

The compound features a cyclopropyl moiety attached to a pyrrolidine ring, contributing to its unique biological properties.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving the GABA_A receptor and the Na^+/K^+/Cl^- co-transporter. These interactions suggest potential applications in treating neurological disorders such as anxiety, depression, and epilepsy.

MechanismDescription
GABA_A Receptor ModulationInhibition or activation may influence anxiety levels.
Na^+/K^+/Cl^- Co-transporterModulation can affect fluid balance and neuronal excitability.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. These studies have demonstrated its efficacy in modulating neurotransmitter release and influencing receptor activity.

Case Studies

  • Anxiety Disorders : A study explored the effects of the compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety-related behaviors, suggesting potential as an anxiolytic agent.
  • Neuropathic Pain : Another investigation assessed the analgesic properties of the compound in models of neuropathic pain. The findings revealed that it effectively reduced pain sensitivity, indicating its utility in pain management therapies.
  • Neurodegenerative Diseases : Research has also focused on the neuroprotective effects of this compound against neurodegeneration. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cell lines.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest rapid absorption and metabolism, with potential implications for dosing regimens in clinical settings.

Safety and Toxicology

Toxicological evaluations are crucial for assessing the safety profile of novel compounds. Initial studies indicate that while the compound exhibits therapeutic potential, further investigations are needed to fully elucidate its safety margins and possible side effects.

Q & A

Q. (Basic) What synthetic methodologies are commonly employed for preparing 1-[1-(1-pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride and related cyclopropane-containing amines?

Methodological Answer: Synthesis typically involves reductive amination or cyclopropane ring formation. For example, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) or methanol (MeOH) is effective for stabilizing imine intermediates, as demonstrated in the synthesis of structurally related cyclopropylmethylamines . Cyclopropane rings can be introduced via [2+1] cycloaddition or Corey-Chaykovsky reactions. Post-synthesis, the free base is converted to the dihydrochloride salt using HCl in anhydrous solvents to ensure purity .

Q. (Basic) What analytical techniques are critical for characterizing this compound and validating its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positioning and cyclopropane geometry. For instance, cyclopropane protons typically appear as doublets of doublets (δ 0.5–2.0 ppm) due to ring strain .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray Crystallography: Resolves spatial arrangements, particularly for chiral centers or salt forms, as seen in related hydrochloride salts .

Advanced Research Questions

Q. (Advanced) How can researchers investigate functional selectivity (e.g., biased agonism/antagonism) of this compound at target receptors like serotonin or ALK kinases?

Methodological Answer:

  • Radioligand Binding Assays: Compare affinity (Ki) across receptor subtypes (e.g., 5-HT2C vs. 5-HT2A) using tritiated ligands .
  • Functional Assays: Measure downstream signaling (cAMP, β-arrestin recruitment) to identify bias. For ALK inhibitors, assess phosphorylation inhibition via Western blot .

Q. (Advanced) What strategies are recommended for resolving enantiomers and determining enantiopurity?

Methodological Answer:

  • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients. Monitor optical rotation (e.g., +10.0° in D2O) for enantiomeric excess (ee) validation .
  • Vibrational Circular Dichroism (VCD): Provides absolute configuration data for novel stereocenters .

Q. (Advanced) How can the compound’s stability under physiological conditions (pH, temperature) be systematically evaluated?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the cyclopropane ring or pyrrolidine N-oxide formation .
  • Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C to guide storage conditions .

Q. (Advanced) How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Methodological Answer:

  • Computational Docking: Model interactions with receptor binding pockets (e.g., ALK kinase domain) using Schrödinger Suite or AutoDock. Prioritize substituents that enhance hydrophobic contacts (e.g., trifluoromethyl groups) .
  • In Vitro Profiling: Test analogs with modified pyrrolidine or cyclopropane moieties in kinase panels or GPCR screens to identify selectivity drivers .

Q. (Advanced) What in vivo models are suitable for evaluating the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

Methodological Answer:

  • Xenograft Models: Administer the compound in ALK-driven cancer models (e.g., NCI-H2228) to measure tumor growth inhibition and correlate with plasma exposure (AUC, Cmax) .
  • Microdialysis: Quantify blood-brain barrier penetration in rodents if CNS activity is anticipated, leveraging LC-MS/MS for sensitive detection .

Q. (Advanced) How should contradictory binding data (e.g., nM vs. μM Ki values across studies) be addressed?

Methodological Answer:

  • Assay Validation: Confirm receptor preparation purity (e.g., membrane vs. whole-cell assays) and ligand batch consistency .
  • Schild Analysis: Test for allosteric modulation by evaluating concentration-response curves in the presence of antagonists .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。